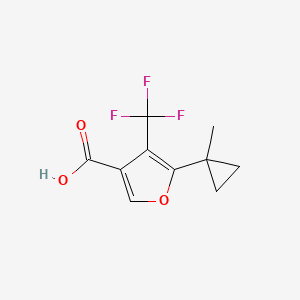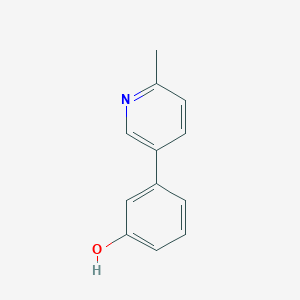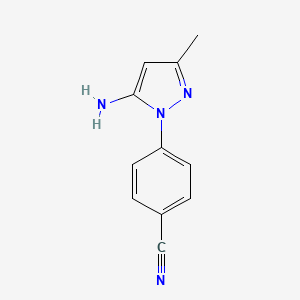![molecular formula C15H19NO4 B13150868 1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B13150868.png)
1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C15H19NO4. This compound is notable for its unique structure, which includes a benzyloxycarbonyl group attached to a pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid typically involves the reaction of benzyloxycarbonyl chloride with 3,4-dimethylpyrrolidine-3-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, thereby modulating the reactivity of the compound. This allows for selective reactions to occur at other functional sites within the molecule .
Comparación Con Compuestos Similares
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound shares a similar benzyloxycarbonyl group but differs in the structure of the pyrrolidine ring.
N2-[(Benzyloxy)carbonyl]-N-[(3R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-4-oxo-3-pyrrolidinyl]-L-leucinamide: This compound has a more complex structure with additional functional groups.
Uniqueness: 1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
3,4-dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-8-16(10-15(11,2)13(17)18)14(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,18) |
Clave InChI |
CGRPYIFDMPAEQX-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC1(C)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



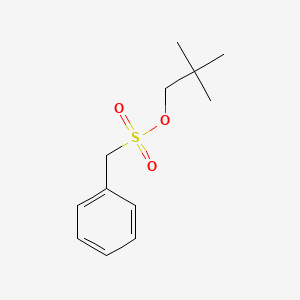





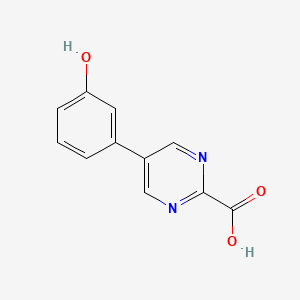

![[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13150857.png)
